1-[3-(Trifluoromethyl)phenyl]butan-1-amine
Description
1-[3-(Trifluoromethyl)phenyl]butan-1-amine is a fluorinated aromatic amine characterized by a butylamine chain attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7,10H,2,4,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSDXABGZDMDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[3-(Trifluoromethyl)phenyl]butan-1-amine typically involves the construction of the trifluoromethyl-substituted aromatic ketone or aldehyde intermediate, followed by reductive amination or other amination strategies to introduce the butan-1-amine moiety.
Preparation via Reductive Amination of 3-(Trifluoromethyl)phenylpropanal Derivatives
One of the most documented approaches involves the reductive amination of 3-(trifluoromethyl)phenylpropanal or related aldehydes with appropriate amines or ammonia derivatives under catalytic hydrogenation conditions.
Formation of the aldehyde intermediate: 3-(Trifluoromethyl)phenylpropanal is prepared via various methods, including Grignard reactions or Friedel-Crafts acylation followed by reduction.
Reductive amination: The aldehyde is reacted with an amine source in the presence of a metal catalyst (e.g., Raney Nickel) under hydrogen pressure to yield the target amine.
Purification: The crude product is purified by crystallization or solvent extraction to achieve high purity (>99.9% by HPLC).
Example process details (from patent WO2014178068A2):
| Step | Conditions | Description |
|---|---|---|
| Reaction temperature | 25°C to 45°C | Aldehyde and amine combined, reaction mass heated and cooled accordingly |
| Catalyst | Raney Nickel or metal catalyst | Used under hydrogen pressure for reduction |
| Solvent | Methanol, ethyl acetate, acetone, toluene, or mixtures | Solvent choice varies depending on step |
| Purification | Filtration, washing with aqueous methanol and water, activated charcoal treatment | To remove impurities and achieve high purity |
| Yield | 70% to 98% | Depending on crystallization and purification method |
This method emphasizes a "one-pot" approach where the aldehyde and amine are converted directly into the amine product, minimizing steps and facilitating scale-up for commercial production.
Preparation via Grignard Reaction and Subsequent Functional Group Transformation
Another synthetic route involves the preparation of trifluoromethyl-substituted acetophenone intermediates via Grignard reagents, followed by conversion to oximes and subsequent reduction to amines.
Grignard reagent formation: Reaction of halo benzotrifluoride isomers with magnesium metal in an organic solvent (e.g., tetrahydrofuran) in the presence of a catalyst such as iodine or ethylene dibromide.
Acylation: The Grignard reagent reacts with ketenes or acetylating agents to form trifluoromethyl acetophenone derivatives.
Oximation: The acetophenone is converted to the corresponding oxime by reaction with hydroxylamine salts in aliphatic alcohol solvents under mild heating (40-45°C).
Reduction/deoximation: The oxime is then reduced or converted to the amine.
Process parameters and yields (from patent WO2021171301A1):
| Step | Conditions | Notes |
|---|---|---|
| Grignard formation | Organic solvent, catalyst (iodine, ethylene dibromide), ambient temperature | Catalyst facilitates Mg insertion |
| Acylation | Hydrocarbon solvent, transition metal ligand-acid complex | Produces isomeric trifluoromethyl acetophenone mixture |
| Oximation | Aliphatic alcohol solvent, hydroxylamine hydrochloride or sulfate, 40-45°C, 5-7 hours | Reaction monitored by gas-liquid chromatography |
| Purification | Crystallization using cyclic saturated hydrocarbons (cyclopentane, cyclohexane) | Yield of purified oxime: 80-85% |
This approach is advantageous for producing key intermediates with high purity and yield, though it involves multiple steps and requires careful control of reaction conditions.
Asymmetric Synthesis and Enantiomeric Purity Control
For pharmaceutical applications, controlling the stereochemistry of the amine is critical. Processes have been developed to minimize racemization and enhance enantiomeric excess (e.e.).
Use of inert atmosphere (nitrogen or argon) during amination steps to prevent racemization.
Temperature control during reductive amination (preferably 40°C to 140°C) to maintain stereochemical integrity.
Use of chiral amine precursors such as (R)- or (S)-1-(naphthyl)ethylamine to introduce chirality.
Formation of pharmaceutically acceptable salts (hydrochloride, tartrate, maleate, etc.) to stabilize the chiral amine and aid purification.
An example from patent WO2004110976A2 describes a multi-stage process involving:
| Stage | Description | Conditions |
|---|---|---|
| Stage 1 | Preparation of chiral amine precursor | Stirring at 20°C under nitrogen |
| Stage 2 | Catalytic hydrogenation with triethylamine/formic acid mixture | 20°C, 12-18 hours |
| Stage 3 | Mesylation and filtration | Below 0°C to room temperature |
| Stage 4 | Ammonia addition in Parr reactor | Elevated temperature and pressure |
| Stage 5 | Salt formation and purification | Use of various chiral acids and solvents |
The process achieves >99% conversion and high e.e. (>99%), suitable for pharmaceutical-grade material.
Summary Table of Key Preparation Methods
| Method | Key Intermediates | Catalysts/Reagents | Solvents | Temperature Range | Yield / Purity | Notes |
|---|---|---|---|---|---|---|
| Reductive amination of aldehyde | 3-(Trifluoromethyl)phenylpropanal | Raney Nickel, metal catalysts | Methanol, ethyl acetate, acetone | 25°C - 80°C | 70-98%, purity >99.9% | One-pot process, scalable |
| Grignard reaction + oximation | Halo benzotrifluoride → trifluoromethyl acetophenone oxime | Mg metal, iodine catalyst, hydroxylamine salts | THF, aliphatic alcohols | Ambient to 45°C | 80-85% (oxime) | Multi-step, requires purification |
| Asymmetric synthesis with chiral amines | (R)- or (S)-1-(naphthyl)ethylamine derivatives | Triethylamine, formic acid, mesyl chloride, ammonia | Toluene, ethanol, methanol | -5°C to 140°C | >99% conversion, >99% e.e. | Minimizes racemization, salt formation |
Research Findings and Practical Considerations
The reductive amination approach is favored for industrial scale due to fewer steps and easier purification.
Use of Raney Nickel under hydrogen pressure is effective for high yield and purity.
Control of temperature and atmosphere is critical to prevent racemization and maintain enantiomeric purity.
The Grignard-based method, while versatile, requires cryogenic conditions and multiple purification steps, which may limit economic viability.
Salt formation (hydrochloride, tartrate) enhances stability and facilitates crystallization for pharmaceutical use.
Solvent choice is crucial; methanol and ethyl acetate are commonly used due to their compatibility and ease of removal.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
- 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (CAS: 1159883-03-0) Structural Difference: The trifluoromethyl group is at the 4-position of the phenyl ring, and the butyl chain contains a double bond (but-3-en-1-amine).
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine (CAS: 1006334-06-0)
Functional Group Modifications
N-(1,1-difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (14)
Triphenylbutan-1-amine Analogues (e.g., 4,4,4-Triphenylbutan-1-amine)
Table 1: Key Data for Selected Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 1-[3-(Trifluoromethyl)phenyl]butan-1-amine | Not Provided | C₁₁H₁₄F₃N | 233.23 | 3-CF₃ phenyl, saturated chain |
| 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine | 1159883-03-0 | C₁₁H₁₂F₃N | 215.22 | 4-CF₃ phenyl, unsaturated chain |
| 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine | 1006334-06-0 | C₉H₁₆ClN₃ | 201.70 | Pyrazole ring, Cl substituent |
| 4,4,4-Triphenylbutan-1-amine | Not Provided | C₂₂H₂₃N | 301.43 | Three phenyl groups, KSP inhibitor |
Lipophilicity and Solubility
- Unsaturated analogues (e.g., but-3-en-1-amine derivatives) exhibit lower melting points due to reduced crystallinity .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]butan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity, influencing its pharmacokinetic properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12F3N
- Molecular Weight : 201.21 g/mol
- CAS Number : 708253-40-1
The presence of the trifluoromethyl group significantly affects the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.
Synthesis Methods
1-[3-(Trifluoromethyl)phenyl]butan-1-amine can be synthesized through various methods, typically involving traditional organic synthesis techniques. One common route involves the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine, yielding the target compound with high purity.
Antidepressant Effects
Research indicates that 1-[3-(Trifluoromethyl)phenyl]butan-1-amine exhibits antidepressant-like effects. A study highlighted its modulation of the serotonergic system, particularly affecting the 5-HT receptors, which are critical in mood regulation. The compound demonstrated significant efficacy in behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), suggesting its potential as a novel antidepressant .
Antibacterial Activity
The compound's structural analogs have been studied for their antibacterial properties. Compounds with similar trifluoromethyl substitutions showed varying degrees of activity against Trypanosoma brucei, indicating that the position of the trifluoromethyl group on the phenyl ring can influence biological activity. Specifically, compounds with the trifluoromethyl group at different positions exhibited differential inhibition rates, underscoring the importance of molecular structure in determining biological efficacy .
Study on Antidepressant Activity
A recent study evaluated the antidepressant-like effects of a related compound with a similar structure. The findings suggested that modulation of the serotonergic system was key to its efficacy, with minimal acute toxicity observed in animal models. This positions compounds like 1-[3-(Trifluoromethyl)phenyl]butan-1-amine as potential candidates for further development in treating depression .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(3-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | Shorter carbon chain | Moderate antidepressant effects |
| 1-(3-(Trifluoromethyl)phenyl)propan-1-amine | C11H14F3N | Longer carbon chain | Enhanced antibacterial activity |
| N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine | C12H16F3N | Contains additional propan-2-yl group | Potentially higher lipophilicity |
This table illustrates how structural variations can lead to differences in biological activity, emphasizing the need for careful consideration during drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
